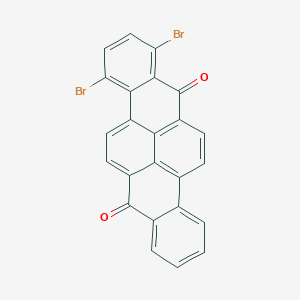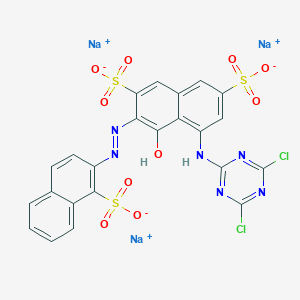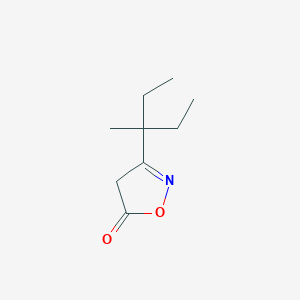
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as Pentylenetetrazol (PTZ), and it belongs to the class of tetrazole compounds. PTZ has been extensively studied for its ability to induce seizures in animal models, which has led to its use as a research tool for studying epilepsy and other neurological disorders.
Applications De Recherche Scientifique
PTZ has been extensively used as a research tool for studying epilepsy and other neurological disorders. It is known to induce seizures in animal models, which has led to its use in the development of new antiepileptic drugs. PTZ has also been used to study the effects of various drugs on seizure threshold and to investigate the mechanisms underlying epileptogenesis.
Mécanisme D'action
PTZ acts as a GABA-A receptor antagonist, which leads to the inhibition of GABAergic neurotransmission. This inhibition results in the activation of excitatory neurons, leading to the induction of seizures. PTZ has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels.
Effets Biochimiques Et Physiologiques
PTZ induces seizures in animal models by increasing neuronal excitability and decreasing the seizure threshold. It has been shown to cause changes in neurotransmitter levels, including increases in glutamate and decreases in GABA. PTZ also leads to changes in the expression of various genes and proteins involved in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
PTZ has several advantages as a research tool, including its ability to induce seizures reliably and its well-characterized mechanism of action. However, it also has some limitations, including its potential toxicity and the fact that it may not accurately reflect the pathophysiology of human epilepsy.
Orientations Futures
Future research on PTZ is likely to focus on its potential as a therapeutic target for epilepsy and other neurological disorders. There is also interest in developing new PTZ-based compounds with improved efficacy and safety profiles. Other areas of research may include investigating the role of PTZ in neurodegenerative diseases and exploring its potential as a tool for studying synaptic plasticity and neuroprotection.
In conclusion, PTZ is a chemical compound with significant potential for scientific research. Its ability to induce seizures in animal models has led to its use as a research tool for studying epilepsy and other neurological disorders. Future research is likely to focus on its potential as a therapeutic target and on developing new compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
PTZ can be synthesized by reacting 3-methylpentan-3-ol with thionyl chloride to form 3-methylpentan-3-yl chloride. This intermediate is then reacted with sodium azide to form 3-methylpentan-3-yl azide, which is subsequently cyclized with carbon dioxide to form PTZ.
Propriétés
Numéro CAS |
153308-34-0 |
|---|---|
Nom du produit |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-(3-methylpentan-3-yl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,5-2)7-6-8(11)12-10-7/h4-6H2,1-3H3 |
Clé InChI |
DEMJYGRMLPQRSJ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C1=NOC(=O)C1 |
SMILES canonique |
CCC(C)(CC)C1=NOC(=O)C1 |
Synonymes |
5(4H)-Isoxazolone,3-(1-ethyl-1-methylpropyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



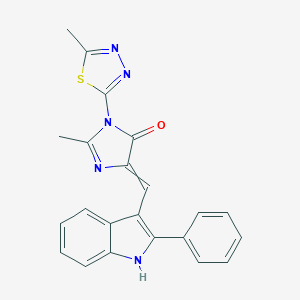
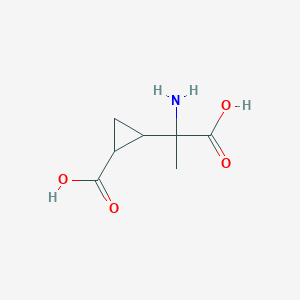
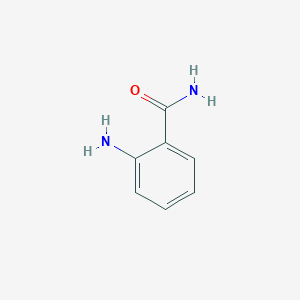
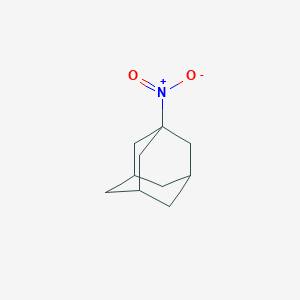
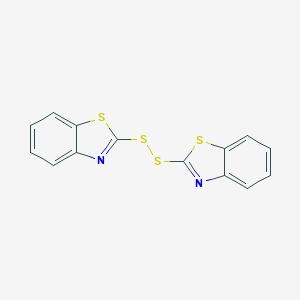



![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

